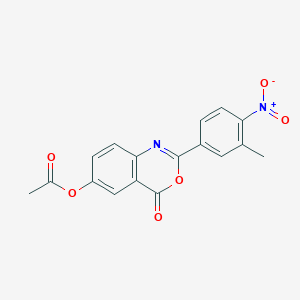

2-(3-methyl-4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the benzoxazin family, a class of compounds known for their diverse chemical reactivities and potential for various applications in organic synthesis and material science. Its structure contains a benzoxazinone core substituted with a nitrophenyl group and an acetate ester, imparting unique chemical and physical properties.

Synthesis Analysis

The synthesis of closely related benzoxazin derivatives, such as 3,4-dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one (DMNB), involves reactions under specific conditions, highlighting the complexity and precision required in synthesizing these compounds. DMNB, a structural analogue of p-nitrophenyl dimethylcarbamate, demonstrates the nuanced steps involved, including sensitivity to light and stability in dark conditions, which may also apply to the synthesis of 2-(3-methyl-4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate (Kitson & Freeman, 1993).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and its derivatives, has been extensively analyzed using techniques like FT-IR and Raman spectroscopy, combined with DFT calculations. These analyses provide insights into the structural, topological, and vibrational properties, which are crucial for understanding the reactivity and stability of these molecules (Castillo et al., 2017).

Chemical Reactions and Properties

Benzoxazin compounds undergo a variety of chemical reactions, including cascade annulation reactions catalyzed by N-heterocyclic carbenes, leading to multifunctional 2,3-benzoxazin-4-ones. These reactions highlight the chemical versatility and potential pharmacological interest of the benzoxazin core (Sun & Cheng, 2012).

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Research has highlighted the utility of benzoxazin derivatives in the synthesis of complex molecules. For example, benzoxazin derivatives have been synthesized as thio analogues of natural hemiacetals found in plants, representing a novel approach to mimicking natural allelochemicals. These compounds have shown potential in the development of new synthetic routes for functionalized aromatic compounds, showcasing their role as intermediates in organic synthesis (Sicker et al., 1994). Furthermore, the synthesis of cyclic hydroxamic acids and lactams with a benzoxazine skeleton has demonstrated the versatility of these compounds in generating bioactive molecules, including those with allelopathic properties (Hartenstein & Sicker, 1993).

Material Science Applications

In material science, benzoxazin derivatives have been explored for their potential in creating polymers with unique properties. A study on azo polymers incorporating nitrophenyl benzoxazin units revealed their ability to undergo photoinduced birefringence, suggesting applications in reversible optical storage. This research underscores the potential of benzoxazin derivatives in the development of advanced materials with photoresponsive properties (Meng et al., 1996).

Pharmacological Applications

Benzoxazin derivatives have also been studied for their pharmacological applications. The synthesis of 4H-1,2-benzoxazines with electron-withdrawing substituents has been reported, highlighting their potential as potent intermediates for creating oxygen-functionalized aromatic compounds. Such compounds could be valuable in the development of new pharmaceuticals (Nakamura et al., 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[2-(3-methyl-4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6/c1-9-7-11(3-6-15(9)19(22)23)16-18-14-5-4-12(24-10(2)20)8-13(14)17(21)25-16/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRGPFBWNWFFMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(C=C(C=C3)OC(=O)C)C(=O)O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methyl-4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)

![N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)

![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)

![3-ethyl-8-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562106.png)

![5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5562117.png)

![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)

![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)

![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562149.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5562155.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5562170.png)

![2-[2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5562181.png)